N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic acetamide derivative characterized by a pyrrolidine ring substituted with a chloroacetyl group and an isopropylacetamide moiety. Its stereochemical configuration (S-enantiomer) is critical for its interactions in biological systems .
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODENQQUUPUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrrolidine ring, which is known for its role in various biological mechanisms, particularly in drug design.
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For example, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar efficacy .
| Compound Type | MIC Value (μg/mL) | Bacterial Strain |
|---|---|---|
| Pyrrole Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
2. Antiviral Activity
The antiviral potential of this compound is also noteworthy. Compounds in the same class have demonstrated efficacy against viruses such as herpes simplex virus and respiratory syncytial virus (RSV). For instance, certain pyrrole derivatives exhibited EC50 values in the micromolar range against RSV, indicating a promising avenue for further exploration .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrole derivatives act by inhibiting key enzymes involved in bacterial and viral replication.
- Disruption of Membrane Integrity : Certain compounds compromise the integrity of microbial membranes, leading to cell lysis.
- Interaction with DNA/RNA : Some derivatives can intercalate into nucleic acids, disrupting replication processes.
Case Studies and Research Findings
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial effects of various pyrrole derivatives, including this compound. The results indicated that these compounds were more effective against gram-positive bacteria compared to gram-negative bacteria, highlighting their potential as targeted antibacterial agents .
Case Study 2: Antiviral Screening
In another investigation, the antiviral properties of similar compounds were assessed against multiple viral strains. The results showed that certain derivatives significantly reduced viral load in infected cell cultures, suggesting that this compound may exhibit comparable antiviral activity .
Comparison with Similar Compounds
(a) 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
- Key Differences: This analog replaces the 2-chloro-acetyl group with a 1-methyl-pyrrolidine substitution.
- Synonyms: ZINC79406612, AM96468 .
(b) 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea (18e)
- Key Differences : Incorporates a thiourea backbone and trifluoromethylphenyl groups. The triazole and cyclohexyl moieties enhance π-π stacking and hydrophobic interactions, making it more suited for enzyme inhibition (e.g., phospholipase A2 targets) compared to the simpler acetamide structure of the query compound .
- Physicochemical Properties : Higher molecular weight (MW: ~600 g/mol) and logP (~4.2) suggest lower solubility in aqueous media .
(c) N-{2-[(2-phenylpropyl)amino]ethyl}acetamide
- Key Differences: Features a phenylpropylaminoethyl chain instead of a pyrrolidine ring. The aromatic group increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, unlike the query compound’s polar pyrrolidine core .
- Applications : Used in neurological drug discovery due to its structural resemblance to neurotransmitter analogs .
Research Implications and Limitations
While N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide shows modularity for derivatization, its discontinuation in commercial catalogs highlights challenges in stability or efficacy . Analogs with enhanced functional groups (e.g., thiourea, trifluoromethyl) demonstrate broader therapeutic applicability but require complex synthesis . Future research should focus on optimizing the chloroacetyl-pyrrolidine scaffold for improved pharmacokinetic profiles.
Preparation Methods
Pyrrolidine Ring Functionalization
The core structure begins with a pyrrolidine derivative, often derived from L-proline or pyrrolidine-2-ylmethanol. Key steps include:
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N-Chloroacetylation : Introducing the chloroacetyl group to the pyrrolidine nitrogen. This is achieved by reacting the pyrrolidine precursor with chloroacetyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or acetone) under reflux conditions (65–75°C). The molar ratio of pyrrolidine to chloroacetyl chloride is critical, typically maintained at 1:1–1.2 to ensure complete substitution.
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Side-Chain Modification : Functionalizing the 2-position of the pyrrolidine ring with an N-isopropyl acetamide group. This involves alkylation of pyrrolidine-2-ylmethylamine with isopropyl bromide, followed by acetylation using acetic anhydride or acetyl chloride.
Stepwise Synthesis Protocol
A representative synthesis protocol, adapted from patented methods, includes the following stages:
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Starting Material Preparation :
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L-proline is dissolved in tetrahydrofuran (THF) or acetone.
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Chloroacetyl chloride is added dropwise under inert atmosphere, and the mixture is refluxed for 2–3 hours.
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The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
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Amide Formation :
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The intermediate (S)-1-(2-chloroacetyl)-pyrrolidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Subsequent ammonolysis with isopropyl amine yields the N-isopropyl acetamide moiety. Reaction conditions (pH < 8, temperature < 10°C) are tightly controlled to prevent side reactions.
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Purification :
Optimization of Reaction Parameters
Critical Variables in Chloroacetylation
Amidation Conditions
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pH Control : Maintaining pH < 8 during ammonolysis prevents hydrolysis of the chloroacetyl group.
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Temperature : Reactions conducted below 10°C minimize unwanted side reactions, such as N-alkylation of the isopropyl group.
Industrial-Scale Synthesis Considerations
Industrial production of this compound employs continuous flow reactors to enhance efficiency. Key advantages include:
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Improved Heat Transfer : Mitigates exothermic risks during chloroacetylation.
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Solvent Recycling : Ethyl acetate and dichloromethane are recovered and reused, reducing costs.
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Automated Purification : Chromatography systems and crystallization units ensure consistent purity (>99%).
Comparative Analysis with Related Compounds
The synthesis of this compound shares similarities with other pyrrolidine derivatives but differs in side-chain functionalization:
Challenges and Mitigation Strategies
Regioselectivity Issues
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Problem : Competing reactions at the pyrrolidine nitrogen and side-chain amines.
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Solution : Sequential protection/deprotection using tert-butoxycarbonyl (Boc) groups.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, and how are they addressed?
- Answer: Synthesis typically involves multi-step reactions, including chloroacetylation of the pyrrolidine ring, followed by alkylation with N-isopropyl-acetamide. Challenges include controlling regioselectivity during chloroacetylation and minimizing hydrolysis of the chloroacetyl group. Reaction conditions (e.g., inert atmosphere, temperature control at 0–5°C for chloroacetylation) and purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) are critical . Intermediate characterization by H NMR and LC-MS ensures structural fidelity at each step .
Q. What analytical techniques are essential for verifying the purity and structure of this compound?
- Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, DEPT-135 for stereochemical confirmation) are standard. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR confirms functional groups like the amide C=O stretch (~1650 cm) and chloroacetyl Cl-C=O (~1700 cm) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Answer: Initial screening should include:
- Enzyme inhibition assays (e.g., kinases, proteases) due to the pyrrolidine-chloroacetyl motif’s potential as an electrophilic warhead.
- Antimicrobial testing (MIC assays against Gram+/Gram– bacteria, fungi) based on structural analogs with reported activity .
- Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to assess baseline toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the alkylation of the pyrrolidine intermediate?
- Answer: Kinetic studies suggest using a polar aprotic solvent (e.g., DMF or acetonitrile) with NaH as a base to enhance nucleophilicity. Temperature optimization (40–60°C) balances reaction rate and byproduct formation. Catalytic KI (10 mol%) can accelerate SN2 displacement of the chloroacetyl group . Monitoring via TLC (eluent: 3:1 hexane/ethyl acetate) identifies optimal quenching points .
Q. What structural analogs of this compound have shown divergent biological activities, and what SAR trends emerge?
- Answer:
- Trifluoromethyl substitution (e.g., 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide) enhances lipophilicity and target engagement in kinase inhibition .
- Pyrimidine ring incorporation (e.g., ) improves DNA intercalation but reduces solubility.
- Isopropyl vs. cyclopropyl groups on the acetamide nitrogen modulate metabolic stability (CYP3A4 susceptibility) .
Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Answer:
- Molecular docking (AutoDock Vina) identifies potential targets (e.g., EGFR kinase) by modeling interactions with the chloroacetyl-pyrrolidine motif.
- ADMET prediction (SwissADME, pkCSM) estimates logP (~2.5), BBB permeability (low), and CYP inhibition risks.
- MD simulations (GROMACS) assess stability of target-ligand complexes under physiological conditions .
Q. What strategies resolve contradictions in reported bioactivity data across similar acetamide derivatives?
- Answer: Discrepancies often arise from assay variability (e.g., cell line selection, compound solubility). Mitigation includes:
- Standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Dose-response validation (IC curves with R > 0.95).
- Metabolite profiling (LC-MS/MS) to rule out off-target effects from degradation products .
Methodological Guidance
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Answer:
- Forced degradation studies : Expose the compound to 0.1N HCl/NaOH (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; chloroacetyl hydrolysis is pH-sensitive.
- Thermal stability : Store at 25°C, 40°C, and 60°C (ICH Q1A guidelines) for 1–3 months. Use DSC/TGA to identify decomposition thresholds .
Q. What purification techniques are most effective for isolating byproducts formed during synthesis?
- Answer:
- Preparative HPLC (C18 column, 70:30 methanol/water) isolates polar byproducts (e.g., hydrolyzed chloroacetyl derivatives).
- Recrystallization from ethanol/water (1:3) removes non-polar impurities.
- Flash chromatography (gradient elution from 5% to 30% ethyl acetate in hexane) resolves diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
